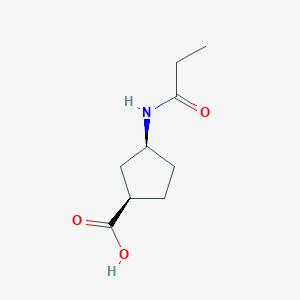
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. Its unique structure, which includes a propionylamino group attached to a cyclopentanecarboxylic acid, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the necessary functional groups.
Propionylation: The amino group is then propionylated using propionyl chloride in the presence of a base to form the propionylamino group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Automation: Utilizing automated reactors and continuous flow systems to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity.
Molecular Pathways: The compound’s effects on molecular pathways are studied to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-Camphoric Acid: Another chiral compound with a similar cyclopentane structure but different functional groups.
(1R,3S)-3-Hydroxycyclopentanecarboxylic Acid: Shares the cyclopentanecarboxylic acid moiety but has a hydroxyl group instead of a propionylamino group.
Uniqueness
Functional Groups: The presence of both propionylamino and carboxylic acid groups in rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid makes it unique compared to its analogs.
Chirality: The specific (1R,3S) configuration imparts distinct stereochemical properties, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(1R,3S)-3-(propanoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-,7+/m1/s1 |
Clave InChI |
MBVSUQVIOMFOBI-RQJHMYQMSA-N |
SMILES isomérico |
CCC(=O)N[C@H]1CC[C@H](C1)C(=O)O |
SMILES canónico |
CCC(=O)NC1CCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


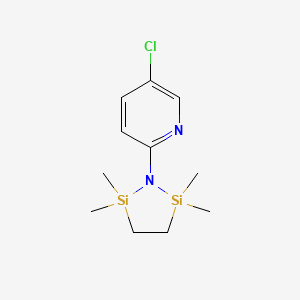
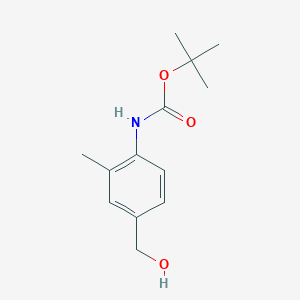
![2,2-Dichloro-1-[2-(dichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B8587851.png)
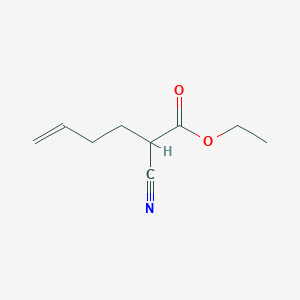
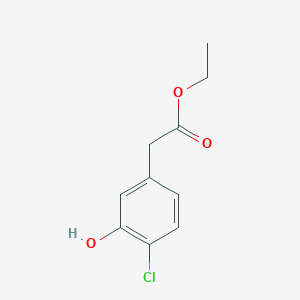
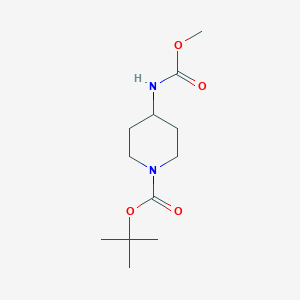
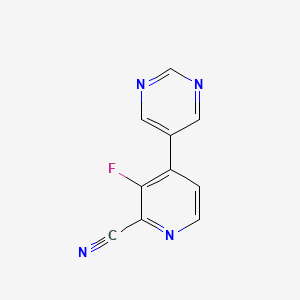
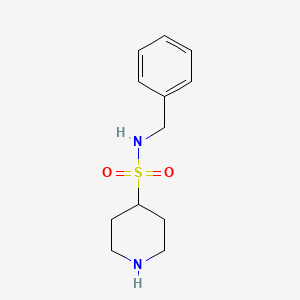
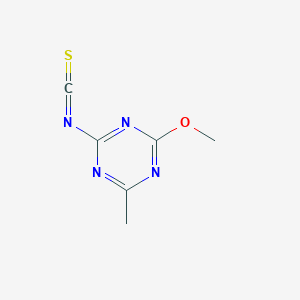
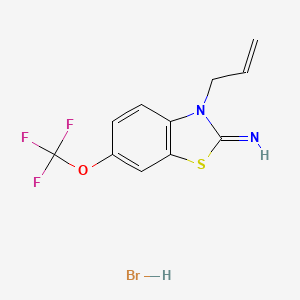

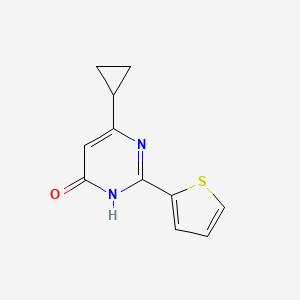
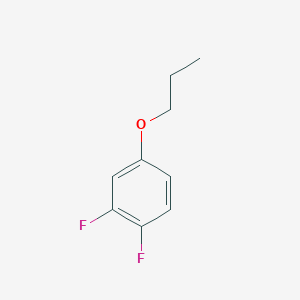
![1-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B8587952.png)
